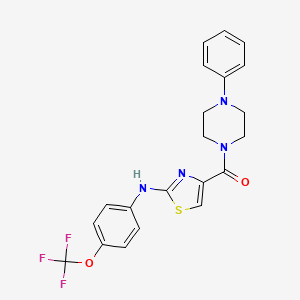
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that merges several functional groups. The compound showcases a rich interplay of aromatic and heterocyclic structures, making it of interest in various research and industrial contexts.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound’s complex structure makes it a subject for studies in synthetic methodologies and reaction mechanisms.
Biology
Medicine
Possible exploration as a pharmaceutical agent targeting specific molecular pathways due to its functional groups.
Industry
Applications might extend to material sciences where its unique properties could contribute to the development of novel materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-phenylpiperazine moiety, followed by the introduction of the thiazole ring and final coupling with the trifluoromethoxyphenyl group. Conditions often involve the use of strong bases like sodium hydride and coupling agents like EDC or DCC, under inert atmospheres such as nitrogen or argon.
Industrial Production Methods
In industrial settings, the production of this compound would leverage scalable chemical processes. Continuous flow reactions might be employed to increase yield and efficiency while minimizing waste. Catalysts and automated systems play significant roles in such methods, ensuring precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone undergoes various organic reactions such as:
Oxidation: Using oxidizing agents like KMnO4 or PCC.
Reduction: Hydride donors like LiAlH4.
Substitution: Nucleophilic substitution involving halide reagents.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution. Typical conditions might involve specific temperatures (0-100°C), anhydrous solvents, and inert gas environments.
Major Products
Depending on the reactions, major products could include oxidized, reduced, or substituted versions of the original compound, often retaining the core structural integrity but with functional modifications.
Wirkmechanismus
The mechanism by which (4-Phenylpiperazin-1-yl)(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)methanone exerts its effects often involves interaction with specific enzymes or receptors. The phenylpiperazine moiety is known for its affinity to neurotransmitter receptors, whereas the trifluoromethoxyphenyl group enhances lipophilicity, aiding in membrane permeability. Molecular targets can include G-protein coupled receptors or ion channels, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Phenylpiperazin-1-yl)(2-((4-methoxyphenyl)amino)thiazol-4-yl)methanone
(4-Phenylpiperazin-1-yl)(2-((4-chlorophenyl)amino)thiazol-4-yl)methanone
Uniqueness
The trifluoromethoxy group distinguishes this compound by significantly altering its pharmacokinetic properties, such as metabolic stability and membrane permeability, compared to non-fluorinated analogs.
There you go—a deep dive into this fascinating compound!
Eigenschaften
IUPAC Name |
(4-phenylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2S/c22-21(23,24)30-17-8-6-15(7-9-17)25-20-26-18(14-31-20)19(29)28-12-10-27(11-13-28)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWPKBGLSLVXBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)
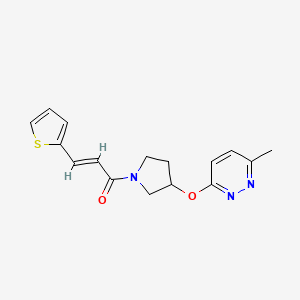
![2-(6-Tert-butylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxyphenyl)acetamide](/img/structure/B2359072.png)
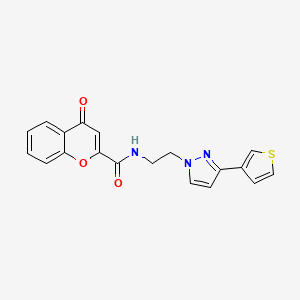

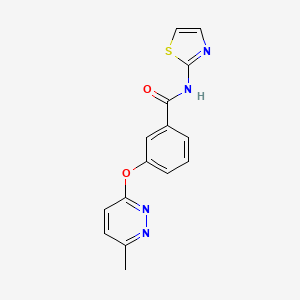
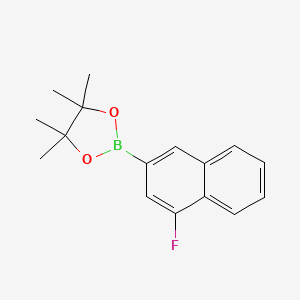
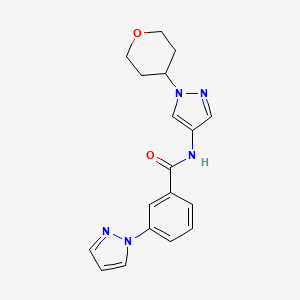
![N-(3-(5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2359080.png)
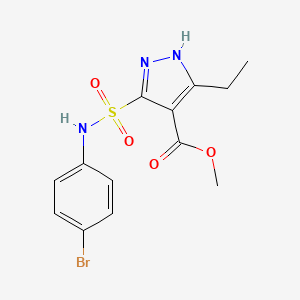
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
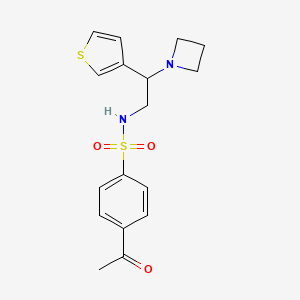
![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
